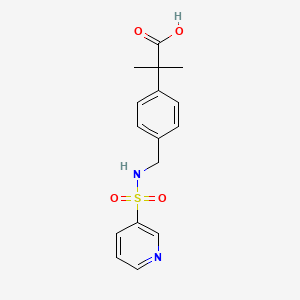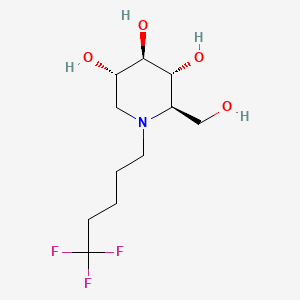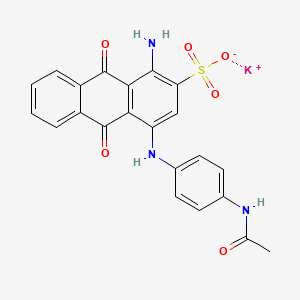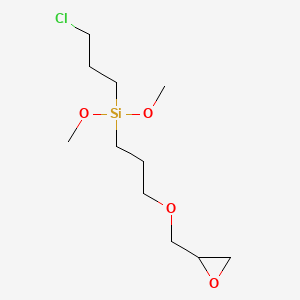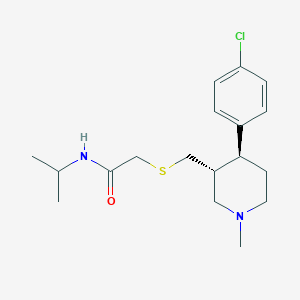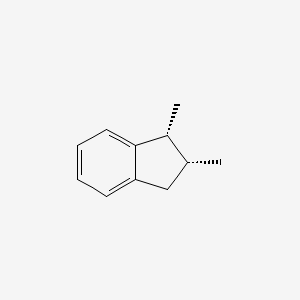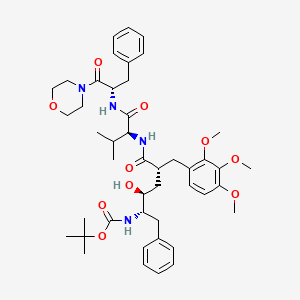
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline family This compound is characterized by its three chlorophenyl groups attached to a pyrazoline ring, making it a highly chlorinated derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline typically involves the reaction of appropriate chlorophenyl hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of catalysts.
Major Products
Oxidation: Pyrazole derivatives
Reduction: Dihydropyrazoline derivatives
Substitution: Various chlorinated pyrazoline derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular functions: Affecting cell membrane integrity or intracellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-5-(3,4-dichlorophenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(4-chlorophenyl)-2-pyrazoline
Uniqueness
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline is unique due to its highly chlorinated structure, which imparts distinct chemical and biological properties. Its multiple chlorophenyl groups make it more reactive and potentially more effective in various applications compared to less chlorinated analogs.
Eigenschaften
CAS-Nummer |
109333-45-1 |
|---|---|
Molekularformel |
C21H13Cl5N2 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H13Cl5N2/c22-14-7-4-12(5-8-14)19-11-20(13-6-9-15(23)18(26)10-13)28(27-19)21-16(24)2-1-3-17(21)25/h1-10,20H,11H2 |
InChI-Schlüssel |
YAIOXXUUBKUORT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


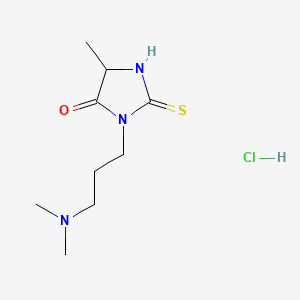

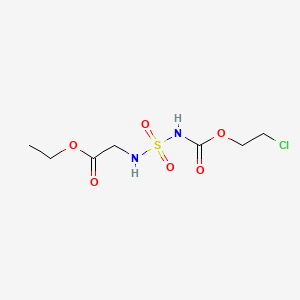
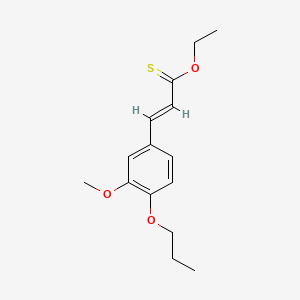
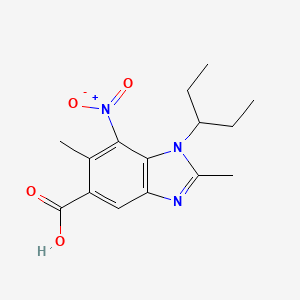
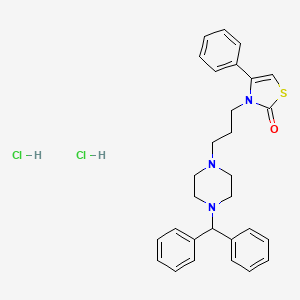
![calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12775110.png)
